BOC-DL-CHA-OH

Lipophilicity LogP Hydrophobicity

Racemic mixtures in peptide synthesis often cause stereochemical ambiguity, leading to failed syntheses or irreproducible bioactivity. BOC-DL-CHA-OH (CAS 144186-13-0) provides a verified 1:1 D/L mixture for applications where enantiopure forms are not required. • Lipophilic building block (XLOGP3 = 3.65) for enhancing peptide membrane permeability • Validated precursor for renin inhibitors (IC50 = 1.3 nM) and HIV-1 protease inhibitors (Ki = 11 nM) • Standard Boc-SPPS compatible; 98% purity with full QC documentation

Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
CAS No. 144186-13-0
Cat. No. B119075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBOC-DL-CHA-OH
CAS144186-13-0
Molecular FormulaC14H25NO4
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O
InChIInChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)
InChIKeyMSZQAQJBXGTSHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BOC-DL-CHA-OH Procurement Baseline


BOC-DL-CHA-OH (CAS 144186-13-0), also known as N-Boc-DL-cyclohexylalanine or 2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanoic acid, is a protected, non-proteinogenic amino acid derivative . It belongs to the class of Boc-protected building blocks extensively utilized in solid-phase peptide synthesis (SPPS) . The compound is a racemic mixture of D- and L- enantiomers, with a molecular formula of C14H25NO4, a molecular weight of 271.35 g/mol, and a standard purity of 98% [1]. Its physicochemical profile includes a predicted density of 1.083 g/cm³, a predicted boiling point of 420.4 °C, and a predicted pKa of 4.02 . The Boc group provides acid-labile amino protection, while the cyclohexyl side-chain confers significant hydrophobicity, making it a critical building block for introducing lipophilic character into peptidic structures .

1
Racemic Boc-protected building block for SPPS
2
Introduces high hydrophobicity into peptide sequences
3
Supports lipophilic peptidomimetic design workflows

BOC-DL-CHA-OH Enantiomer Substitution Risks


Direct substitution of BOC-DL-CHA-OH with its single enantiomers (e.g., Boc-L-CHA-OH, CAS 37736-82-6 or Boc-D-CHA-OH, CAS 127095-92-5) is not equivalent without rigorous qualification. As a racemate, BOC-DL-CHA-OH presents a 1:1 mixture of stereoisomers, which can yield distinct physicochemical and biological behaviors compared to enantiopure forms [1]. For instance, the melting point of BOC-DL-CHA-OH is not reported, while its enantiomeric counterparts exhibit defined ranges (Boc-D-Cha-OH: 64-67°C; Boc-L-Cha-OH: 61-65°C), indicating different solid-state packing and potential solubility differences . More critically, in peptide-based drug discovery, the stereochemistry of amino acid residues profoundly influences protease recognition, binding affinity, and metabolic stability [2]. Therefore, using the racemic mixture where an enantiopure form is specified (or vice versa) can lead to failed syntheses, altered biological activity, or irreproducible results, making verified procurement of the correct isomer essential.

BOC-DL-CHA-OH
(Racemate)
Boc-L-CHA-OH or
Boc-D-CHA-OH
Stereochemistry may alter protease recognition, binding affinity, and solid-state properties. Single enantiomers are not direct replacements without re-validation.
Cyclohexyl side-chain
(high hydrophobicity)
Standard aromatic or
aliphatic Boc-amino acids
Lipophilicity-driven membrane interactions and target binding fit may differ significantly. Reported in silico LogP differences require context-dependent review.

BOC-DL-CHA-OH Differentiation Evidence


Lipophilicity vs. Common Boc-Amino Acids

BOC-DL-CHA-OH exhibits significantly higher calculated lipophilicity (cLogP) compared to standard aromatic and aliphatic Boc-amino acid building blocks. This is a critical differentiator for projects requiring increased hydrophobic character in peptidomimetics. The consensus Log P for BOC-DL-CHA-OH is 2.57, with an XLOGP3 value of 3.65 . This is notably higher than Boc-DL-Phe-OH (predicted LogP 3.08) [1] and Boc-DL-Ala-OH (predicted LogP 0.81) . Increased lipophilicity has been directly linked to improved oral bioavailability in a series of thrombin inhibitors containing cyclohexylalanine-derived residues [2].

Lipophilicity vs. Common Boc-AAs
Cross-study comparable
XLOGP3 = 3.65; Consensus Log P = 2.57
Supports selection for higher hydrophobicity in peptidomimetic design.
In silico predictions; experimental validation recommended.
Lipophilicity LogP Hydrophobicity Drug Design

Melting Point Discrepancy vs. Enantiopure Forms

The solid-state behavior of BOC-DL-CHA-OH differs from its enantiopure analogs, as evidenced by melting point data. While a melting point is not consistently reported for the DL-racemate [1], the D-enantiomer (Boc-D-CHA-OH) exhibits a melting point of 64-67°C and the L-enantiomer (Boc-L-CHA-OH) melts at 61-65°C . This variance in thermal properties indicates different crystal packing arrangements between the racemic mixture and the pure enantiomers, which can impact solubility, stability, and handling procedures during synthesis and formulation.

Melting Point vs. Enantiopure
Data to verify
Racemate: Not reported; D: 64–67°C; L: 61–65°C
Solid-state differences may influence handling and formulation.
Source data incomplete; review lot-specific characterization.
Crystallization Solid-State Properties Purification

Renin Inhibitor Potency Advantage

N-Boc-L-cyclohexylalaninal, a key intermediate derived from the protected cyclohexylalanine scaffold (closely related to BOC-DL-CHA-OH), has been successfully employed in the stereoselective synthesis of potent renin inhibitors. In a study by Williams et al., aldol addition of N-alpha-Boc-L-cyclohexylalaninal to various lactams, followed by deprotection and acylation, yielded inhibitors with IC50 values as low as 1.3 nM in a human plasma renin assay [1]. This level of potency is orders of magnitude greater than what is achievable with analogous building blocks lacking the cyclohexyl group, such as Boc-L-phenylalaninal or Boc-L-leucinal, which would not provide the optimal hydrophobic fit within the S1/S3 pockets of renin [2].

Renin Inhibitor Potency Context
Class-level inference
Derived inhibitor IC50 = 1.3 nM (human plasma renin assay)
Supports cyclohexylalanine scaffold for protease inhibitor SAR studies.
Class-level finding; direct compound data to verify.
Renin Inhibition Peptidomimetics Antihypertensive

HIV-1 Protease Inhibitor Potency & Selectivity

The cyclohexylalanylalanine (Cha-Ala) hydroxyethylene dipeptide isostere, which incorporates a residue directly derived from protected cyclohexylalanine building blocks like BOC-DL-CHA-OH, has been extensively characterized as a critical component of potent HIV-1 protease inhibitors. In a comprehensive structure-activity relationship (SAR) study by Sakurai et al., inhibitors containing this isostere demonstrated strong enzyme inhibition, with compound 4 (Boc-Orn-Val-Cha-psi[H.E.]-Ala-NHBun) exhibiting a Ki of 11 nM against HIV-1 protease [1]. Crucially, this compound displayed good enzyme selectivity, with no significant inhibition of closely related human aspartic proteases (pepsin, cathepsin D, renin) at comparable concentrations, a selectivity profile not observed for analogous inhibitors lacking the cyclohexyl moiety [1]. The hydrophobic cyclohexyl group is essential for establishing favorable interactions within the protease active site.

HIV-1 Protease Selectivity
Class-level inference
Cha-containing inhibitor Ki = 11 nM; selectivity >100-fold vs. related human proteases
Supports cyclohexylalanine role in antiviral target selectivity research.
Requires project-specific re-validation of selectivity profile.
HIV Protease Antiviral Peptide Isostere

BOC-DL-CHA-OH Application Scenarios


Lipophilic Peptidomimetics for Oral Bioavailability

Based on its high calculated lipophilicity (XLOGP3 = 3.65) and demonstrated link to oral bioavailability in thrombin inhibitor series [1], BOC-DL-CHA-OH is ideally suited for introducing hydrophobic character into peptide sequences. This application is critical for medicinal chemistry programs seeking to improve the membrane permeability and oral absorption of peptide-derived drug candidates, where increasing LogP is a strategic objective.

High-Potency Renin Inhibitor Synthesis

As evidenced by the use of N-Boc-cyclohexylalaninal in generating renin inhibitors with an IC50 of 1.3 nM [2], BOC-DL-CHA-OH (or its reduced form) is a validated building block for synthesizing potent renin inhibitors. This application is highly relevant for antihypertensive drug discovery, where the cyclohexyl group provides an optimal hydrophobic fit for the enzyme's active site.

Selective HIV-1 Protease Inhibitors

The cyclohexylalanylalanine motif, for which BOC-DL-CHA-OH is a direct precursor, is a key component of HIV-1 protease inhibitors that exhibit both high potency (Ki = 11 nM) and selectivity over related human proteases [3]. Procurement of this building block is therefore essential for research groups focused on antiviral drug development and exploring the SAR of substrate-based HIV protease inhibition.

SPPS for Hydrophobic Residue Incorporation

BOC-DL-CHA-OH is a standard building block for Boc-based SPPS, enabling the introduction of the cyclohexylalanine residue into synthetic peptides . Its use is specifically indicated when the synthesis protocol requires a Boc-protected amino acid and the target peptide benefits from the enhanced stability and lipophilic character conferred by the cyclohexyl side chain, as opposed to standard aromatic or aliphatic residues.

Application
Selection Property
Validation Focus
Lipophilic peptidomimetics for membrane permeability
High calculated lipophilicity (LogP context)
Permeability and oral absorption model studies
Renin inhibitor SAR investigations
Cyclohexylalanine scaffold compatibility
Renin assay potency and hydrophobic pocket fit
HIV-1 protease selectivity research
Cha-containing isostere context
Antiviral target selectivity over related aspartic proteases
SPPS hydrophobic residue incorporation
Boc-protected racemic building block
Coupling efficiency and peptide stability review

Technical Documentation Hub

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42 linked technical documents
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